molecular formula C13H25N3O3 B3017193 tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate CAS No. 1233952-68-5

tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate

Cat. No.: B3017193
CAS No.: 1233952-68-5
M. Wt: 271.361
InChI Key: RJTWKJBRZBULLW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate is a useful research compound. Its molecular formula is C13H25N3O3 and its molecular weight is 271.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate and related compounds are crucial intermediates in the synthesis of various biologically active compounds. For instance, a compound structurally similar, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized as an important intermediate in the production of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another related intermediate used in the synthesis of small molecule anticancer drugs. This demonstrates the versatility of these compounds in developing therapeutic agents (Zhang et al., 2018).

Role in Synthesis of Diverse Piperidine Derivatives

Compounds like tert-butyl 4-oxopiperidine-1-carboxylate are used in reactions to create various piperidine derivatives, which are promising synthons for preparing diverse compounds (Moskalenko & Boev, 2014). The synthesis of these derivatives is crucial for exploring novel chemical entities with potential biological activities.

Application in Asymmetric Synthesis

These compounds also find applications in asymmetric synthesis, like in the synthesis of sedridines, ethylnorlobelols, and coniine. This demonstrates their role in the preparation of biologically active alkaloids (Passarella et al., 2005). Asymmetric synthesis is key in developing pharmaceuticals with specific chiral properties.

Structural and Molecular Studies

Furthermore, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound related to tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate, has been synthesized and characterized, contributing to the understanding of cyclic amino acid esters' molecular structure (Moriguchi et al., 2014). These studies are vital for designing compounds with desired pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds have been used in the design of proteolysis targeting chimera (protac) molecules , suggesting potential targets could be proteins involved in proteolysis.

Mode of Action

It’s known that similar compounds play a role in the degradation of extracellular matrix proteins .

Biochemical Pathways

Related compounds have been implicated in the degradation of extracellular matrix proteins , suggesting potential involvement in similar pathways.

Result of Action

Related compounds have been implicated in the degradation of extracellular matrix proteins , suggesting potential similar effects.

Action Environment

Similar compounds are recommended to be stored in a dark place, sealed, and at a temperature between 2-8°c , suggesting that light, air, and temperature could potentially influence the compound’s action and stability.

Properties

IUPAC Name

tert-butyl 4-(ethylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-5-14-11(17)15-10-6-8-16(9-7-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTWKJBRZBULLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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